Decanoylamide Propylbetaine

Vue d'ensemble

Description

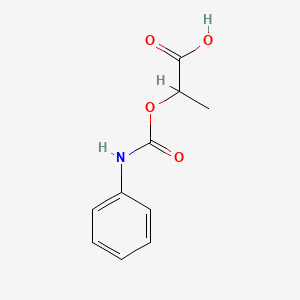

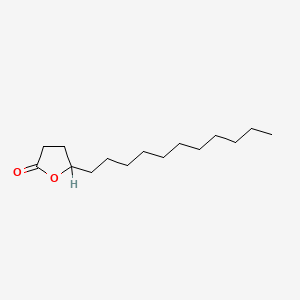

Decanoylamide Propylbetaine is a zwitterionic surfactant known for its amphoteric properties. It is widely used in various industries, including cosmetics and personal care products, due to its excellent foaming and cleansing abilities. The compound is characterized by its molecular formula C17H34N2O3 and a molecular weight of 314.46 g/mol .

Mécanisme D'action

Target of Action

Capramidopropyl betaine primarily targets the surfaces it is applied to, such as skin and hair . It acts as a surfactant, reducing the surface tension of cosmetics and contributing to the even distribution of the product when used .

Mode of Action

As an amphoteric surfactant, capramidopropyl betaine has both a positive and a negative charge in its molecular structure . This allows it to interact with a variety of targets. It reduces static electricity by neutralizing the electrical charge on a surface, and it helps to keep surfaces clean . It also improves the quality of foam produced by increasing properties like volume, texture, and stability .

Biochemical Pathways

Capramidopropyl betaine is involved in the metabolism of choline . Many microorganisms utilize betaine and have evolved different metabolic pathways for its biosynthesis and catabolism . In the context of pool water disinfection, capramidopropyl betaine undergoes transformation under the action of active chlorine, forming a wide range of disinfection by-products .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it can be easily distributed and absorbed in aqueous environments.

Result of Action

The molecular and cellular effects of capramidopropyl betaine’s action are primarily related to its surfactant properties. It conditions the skin and hair, leaving them easy to comb, soft, and shiny . It also maintains the skin in good condition . In pool water, it can transform into a range of disinfection by-products .

Action Environment

The action, efficacy, and stability of capramidopropyl betaine can be influenced by environmental factors. For instance, in pool water, the presence of active chlorine can lead to the transformation of capramidopropyl betaine into various disinfection by-products .

Analyse Biochimique

Biochemical Properties

Capramidopropyl betaine is known to function physiologically as an important osmoprotectant and methyl group donor . It has been observed to interact with a variety of enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions

Cellular Effects

It is known to protect microbial cells against drought, osmotic stress, and temperature stress

Molecular Mechanism

The molecular mechanism of capramidopropyl betaine involves its role as a surfactant and a detergent . It is a zwitterion, consisting of both a quaternary ammonium cation and a carboxylate . This allows capramidopropyl betaine to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Capramidopropyl betaine can be catabolized via a variety of metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Decanoylamide Propylbetaine is synthesized through a multi-step process involving the reaction of decanoic acid with 3-dimethylaminopropylamine to form decanoylamide. This intermediate is then reacted with chloroacetic acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as heating, stirring, and pH adjustments to ensure the complete conversion of reactants .

Analyse Des Réactions Chimiques

Types of Reactions: Decanoylamide Propylbetaine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various amides, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Decanoylamide Propylbetaine has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: The compound is employed in cell culture media to improve cell viability and growth.

Medicine: It is used in drug formulations to enhance the delivery and efficacy of active pharmaceutical ingredients.

Industry: this compound is used in the formulation of personal care products, detergents, and cleaning agents due to its excellent foaming and cleansing properties

Comparaison Avec Des Composés Similaires

Lauroylamide Betaine: Similar in structure but with a different alkyl chain length.

Cocamidopropyl Betaine: Widely used in personal care products with similar surfactant properties.

Erucamide Propylbetaine: Used in oilfield applications for its viscoelastic properties

Uniqueness: Decanoylamide Propylbetaine is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective in various applications. Its ability to form stable micelles and enhance solubility sets it apart from other similar compounds .

Propriétés

IUPAC Name |

2-[3-(decanoylamino)propyl-dimethylazaniumyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N2O3/c1-4-5-6-7-8-9-10-12-16(20)18-13-11-14-19(2,3)15-17(21)22/h4-15H2,1-3H3,(H-,18,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVJYHHGNGJAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891978 | |

| Record name | Capramidopropyl betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxodecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

73772-45-9 | |

| Record name | N-(Carboxymethyl)-N,N-dimethyl-3-[(1-oxodecyl)amino]-1-popanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73772-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capramidopropyl betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073772459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxodecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Capramidopropyl betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethyl)dimethyl-3-[(1-oxodecyl)amino]propylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRAMIDOPROPYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ93EE887Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-amino-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3281493.png)

![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol;N,N-diethylethanamine](/img/structure/B3281518.png)

![5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B3281533.png)

![Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-](/img/structure/B3281542.png)

![Trichloro[4-(trifluoromethyl)phenyl]silane](/img/structure/B3281552.png)